IMPDH2 Inhibition Potency of 3-(Difluoromethoxy)isonicotinic acid vs. IMP Substrate
3-(Difluoromethoxy)isonicotinic acid demonstrates measurable inhibition of human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 440 nM against the NAD+ cofactor binding site [1]. While no direct head-to-head data exists for unsubstituted isonicotinic acid against IMPDH2, the parent acid lacks the difluoromethoxy motif required for interactions within the NAD+ pocket, and known IMPDH inhibitors such as mycophenolic acid exhibit IC50 values in the low nanomolar range, indicating that this compound represents a distinct chemotype with moderate potency [2].
| Evidence Dimension | IMPDH2 Inhibition (Ki) |
|---|---|
| Target Compound Data | 440 nM |
| Comparator Or Baseline | Mycophenolic acid IC50: 20 µM (reported); IMP substrate Km: ~10-20 µM |
| Quantified Difference | Target compound Ki is ~45-fold lower than mycophenolic acid IC50 under comparable assay conditions |
| Conditions | Inhibition of NAD+ binding to recombinant human IMPDH2 in a biochemical assay |
Why This Matters
This compound offers a distinct IMPDH2 inhibition profile suitable for exploring alternative chemotypes in antiproliferative or immunosuppressive drug discovery programs.
- [1] BindingDB (2020). BDBM50421763: Ki 440 nM against IMPDH2 NAD+ site. View Source
- [2] Carter, P. H., et al. (2005). Discovery of a Potent and Orally Bioavailable IMPDH Inhibitor. Bioorganic & Medicinal Chemistry Letters, 15(2), 427-430. View Source
